2,4'-Dimethoxy-5-nitro-1,1'-biphenyl
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Overview
Description
2,4’-Dimethoxy-5-nitro-1,1’-biphenyl is an organic compound with the molecular formula C14H13NO4. It is a yellow solid with a melting point of 129-132°C . This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of methoxy and nitro groups on the biphenyl structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4’-Dimethoxy-5-nitro-1,1’-biphenyl can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of 2,4’-Dimethoxy-5-nitro-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,4’-Dimethoxy-5-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid under controlled conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: 2,4’-Dimethoxy-5-amino-1,1’-biphenyl.
Oxidation: 2,4’-Dimethoxy-5-nitrobenzaldehyde or 2,4’-Dimethoxy-5-nitrobenzoic acid.
Scientific Research Applications
2,4’-Dimethoxy-5-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4’-Dimethoxy-5-nitro-1,1’-biphenyl involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dimethoxy-1,1’-biphenyl: Similar structure but lacks the nitro group, resulting in different chemical properties.
5,5’-Dimethoxy-2,2’-biphenol: Contains hydroxyl groups instead of nitro groups, leading to different reactivity and applications.
3,4-Difluoro-2,5-dimethoxy-1,1’-biphenyl: Fluorinated derivative with distinct electronic properties.
Uniqueness
2,4’-Dimethoxy-5-nitro-1,1’-biphenyl is unique due to the presence of both methoxy and nitro groups on the biphenyl structure. This combination imparts specific electronic and steric effects, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
1-methoxy-2-(4-methoxyphenyl)-4-nitrobenzene |
InChI |
InChI=1S/C14H13NO4/c1-18-12-6-3-10(4-7-12)13-9-11(15(16)17)5-8-14(13)19-2/h3-9H,1-2H3 |
InChI Key |
ATLFGVICAJXQGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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